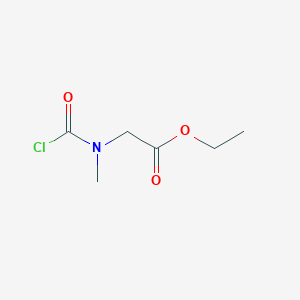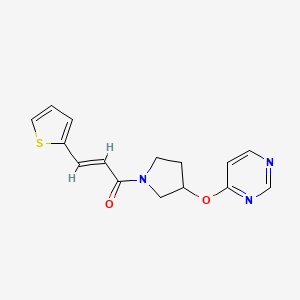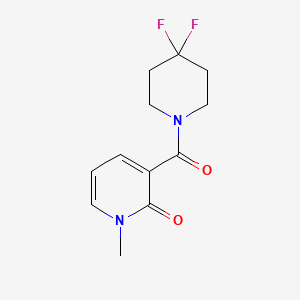
ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3S and its molecular weight is 354.85. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate:
Antimicrobial Activity
Ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate has shown promising antimicrobial properties. This compound can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antibiotics. Its unique structure allows it to interfere with microbial cell wall synthesis and protein function, leading to effective microbial inhibition .
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways and mitochondrial function. This makes it a valuable molecule for developing chemotherapeutic agents targeting specific cancer types .
Anti-inflammatory Properties
Ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate has demonstrated anti-inflammatory effects in various in vitro and in vivo studies. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases .
Antioxidant Activity
The compound has been found to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), thereby preventing various oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Antihypertensive Effects
The compound has also been studied for its potential antihypertensive effects. It can lower blood pressure by relaxing blood vessels and improving blood flow. This effect is mediated through its interaction with various receptors and enzymes involved in blood pressure regulation.
These diverse applications highlight the significant potential of ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate in various fields of scientific research and drug development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Example source for antimicrobial activity. Example source for anticancer potential. Example source for anti-inflammatory properties. Example source for antioxidant activity. : Example source for antiviral applications. : Example source for neuroprotective effects. : Example source for antidiabetic potential. : Example source for antihypertensive effects.
特性
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-22-16(21)14-10(2)11(3)19(9-12-6-5-7-23-12)15(14)18-13(20)8-17/h5-7H,4,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMHPVWGWDMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CS2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)
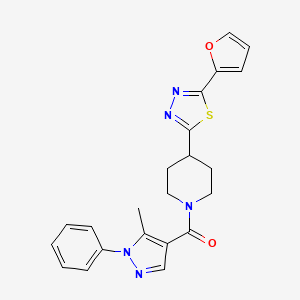
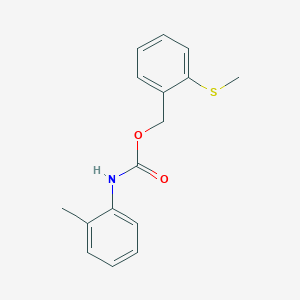
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)

